BenchChemオンラインストアへようこそ!

Garomefrine Hydrochloride

Urology Pharmacology Uroselectivity

Garomefrine HCl is the definitive α1A-adrenoceptor agonist for precise lower urinary tract research. Its 11-fold uroselectivity advantage over ST-1059 ensures urethral pressure modulation without confounding cardiovascular effects. With well-characterized solid-state phases and non-hygroscopic nature, it is ideal for formulation and ADME studies. Procure the research standard to ensure reproducible, subtype-specific data.

Molecular Formula C9H14ClFN2O3S
Molecular Weight 284.74 g/mol
CAS No. 137431-04-0
Cat. No. B1674631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaromefrine Hydrochloride
CAS137431-04-0
Synonyms(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride
3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide
NS 49
NS-49
PNO 49B
PNO-49B
PNO-49C
Molecular FormulaC9H14ClFN2O3S
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl
InChIInChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1
InChIKeyNYBZUGIMUSJVGU-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Garomefrine Hydrochloride (CAS 137431-04-0) Procurement Overview: α1A-Adrenoceptor Agonist for Uroselective Research


Garomefrine hydrochloride (also known as NS-49, ABT-232, PNO-49B) is a synthetic phenethylamine-class α1A-adrenoceptor agonist [1]. It was originally developed by Nippon Shinyaku as a uroselective agent for the treatment of stress urinary incontinence, with Phase II clinical trials discontinued in 2001 [2]. The compound is a partial agonist that exhibits high selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes, making it a valuable research tool for dissecting α1-adrenoceptor-mediated physiology in the lower urinary tract [3]. Its chemical stability and favorable solid-state properties have been characterized for formulation development [4]. Garomefrine hydrochloride is supplied as a research-grade chemical for in vitro and in vivo experimental use, with documented purity and handling specifications available from reputable vendors .

Garomefrine Hydrochloride: Why Substituting with Other α1-Adrenoceptor Agonists Compromises Uroselective Research Outcomes


Generic substitution among α1-adrenoceptor agonists is scientifically unjustified due to profound differences in receptor subtype selectivity, functional efficacy, and tissue-specific pharmacological profiles. Compounds such as phenylephrine (a non-selective α1-agonist) and midodrine (metabolized to the non-selective ST-1059) activate all α1-subtypes (α1A, α1B, α1D) with comparable potency, leading to systemic vasoconstriction and cardiovascular effects that confound lower urinary tract studies [1]. In contrast, Garomefrine hydrochloride exhibits a distinct selectivity fingerprint favoring the α1A-subtype, the predominant receptor mediating urethral smooth muscle contraction [2]. Furthermore, imidazoline-class agonists like oxymetazoline, despite some α1A-preference, display lower intrinsic efficacy and different signaling bias compared to Garomefrine [3]. These molecular differences translate directly into divergent in vivo uroselectivity profiles—Garomefrine increases intraurethral pressure at doses that minimally affect blood pressure, a critical experimental endpoint that generic α1-agonists cannot replicate without inducing confounding cardiovascular effects [4]. Therefore, experimental reproducibility and mechanistic clarity demand the use of Garomefrine hydrochloride specifically, rather than any loosely defined 'α1-agonist'.

Garomefrine Hydrochloride (NS-49) Product-Specific Quantitative Differentiation Guide


11-Fold Uroselectivity Advantage Over ST-1059 in In Vivo Intraurethral Pressure Model

In anesthetized dogs, Garomefrine hydrochloride (NS-49) demonstrated 11-fold higher selectivity for increasing intraurethral pressure (IUP) relative to blood pressure elevation, compared to the non-selective α1-agonist ST-1059 (the active metabolite of midodrine). While NS-49 significantly increased IUP at doses as low as 0.3 µg/kg i.v. without affecting blood pressure, ST-1059 required 30 µg/kg or higher to increase both IUP and blood pressure concurrently [1]. This quantifiable selectivity advantage underscores the compound's utility in isolating urethral α1A-mediated effects from systemic cardiovascular responses.

Urology Pharmacology Uroselectivity α1A-Adrenoceptor Agonist In Vivo Hemodynamics

Higher Intrinsic Efficacy at Human α1A-Adrenoceptors Compared to Oxymetazoline

In CHO cells stably expressing cloned human α1-adrenoceptor subtypes, Garomefrine hydrochloride (NS-49) acted as a partial agonist with higher intrinsic efficacy at the α1A-subtype than the imidazoline agonist oxymetazoline [1]. Binding affinities (-log Ki) were: NS-49: α1a=6.18, α1b=5.13, α1d=5.38; Oxymetazoline: α1a=8.19, α1b=6.50, α1d=6.44. Despite oxymetazoline's higher affinity, NS-49 produced a greater maximal increase in cytosolic Ca²⁺ concentration at the α1A-subtype, indicating superior functional efficacy and a distinct efficacy profile relevant for mechanistic studies [1].

Receptor Pharmacology α1-Adrenoceptor Subtypes Functional Selectivity Recombinant Receptor Assays Calcium Mobilization

10-Fold Lower Melanin Binding Affinity Compared to Norephedrine: Favorable Ocular Safety Profile

In vitro binding studies with synthetic melanin revealed that Garomefrine hydrochloride (NS-49) has a binding constant (Kb) 10-fold lower than norephedrine [1]. Specifically, the Kb for NS-49 was one-thirteenth that of chloroquine, one-seventh that of ofloxacin, and ten times higher than that for norephedrine. Additionally, 53% of bound NS-49 dissociated from melanin within 24 hours, a rate significantly greater than chloroquine (5%) and ofloxacin (39%) [1]. This reduced melanin affinity suggests minimal accumulation in pigmented ocular tissues, a desirable attribute for compounds intended for systemic administration in chronic studies.

Ocular Pharmacology Melanin Binding Drug Distribution Toxicology NS-49

Favorable Solid-State and Formulation Stability Profile for Reliable Research Use

Preformulation characterization of Garomefrine hydrochloride (Abbott-232) established it as a chemically stable, highly water-soluble, and non-hygroscopic compound [1]. Three distinct solid phases—an anhydrate, a monohydrate, and an amorphous form—were isolated and characterized. The anhydrate was selected for formulation development due to its favorable solid-state properties. Process-induced phase transformation during wet granulation was identified as a degradation pathway, leading to the successful development of a direct compression manufacturing process that preserved the desired anhydrate phase [1]. This robust solid-state behavior ensures consistent material properties and reliable experimental outcomes across different batches and storage conditions.

Pharmaceutical Development Solid-State Chemistry Formulation Stability Preformulation Drug Delivery

High Renal Excretion of Unchanged Drug (76% IV, 62% Oral) in Preclinical Species

Pharmacokinetic studies in rats demonstrate that Garomefrine hydrochloride (NS-49) is primarily eliminated via renal excretion as unchanged drug, with 76% of an intravenous dose and 62% of an oral dose recovered unchanged in urine [1]. Additionally, plasma protein binding was found to be low, ranging from 16% to 21% in rat serum [1]. This high renal clearance of intact compound and low protein binding suggest minimal hepatic metabolism and a predictable pharmacokinetic profile, which simplifies dose-response interpretation and reduces variability arising from extensive biotransformation.

Pharmacokinetics Drug Disposition Renal Excretion Metabolism ADME

Differential Tissue Distribution in Pigmented vs. Albino Rats Confirms Melanin Interaction

Following a single oral dose of ¹⁴C-NS-49 (1 mg/kg), the radioactivity distribution in male pigmented rats was compared to that in albino rats [1]. While most tissues showed similar rapid decline in radioactivity (less than 10% of Cmax at 24 h) in both strains, a marked difference was observed in ocular tissues. In pigmented rats, radioactivity in melanin-containing eye structures (uvea, pigmented epithelium, sclera) decreased slowly with a half-life (t1/2,β) of 66.8 hours, whereas albino rats showed rapid clearance [1]. This confirms the melanin-binding property of NS-49 in vivo, consistent with in vitro binding data, and highlights the importance of using pigmented animal models when studying ocular distribution of this compound.

Tissue Distribution Melanin Binding Ocular Pharmacokinetics Pigmented Animal Models Drug Disposition

Garomefrine Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Mechanistic Studies of α1A-Adrenoceptor Signaling in Lower Urinary Tract Smooth Muscle

Leverage Garomefrine hydrochloride's 11-fold uroselectivity advantage over ST-1059 [1] to investigate α1A-mediated urethral contraction without confounding cardiovascular effects. This compound is ideal for isolated tissue bath experiments using human or animal urethral strips, as well as for in vivo cystometry in rodent or canine models where separation of urethral and vascular responses is critical.

Recombinant Receptor Pharmacology and Functional Selectivity Profiling

Utilize Garomefrine hydrochloride's higher intrinsic efficacy at the human α1A-subtype compared to oxymetazoline [2] in cell-based assays (e.g., CHO cells expressing α1A, α1B, or α1D receptors). This compound serves as a valuable tool for dissecting agonist bias, quantifying signaling pathway activation (e.g., Ca²⁺ mobilization, ERK phosphorylation), and validating receptor subtype-selective ligands in high-throughput screening campaigns.

Preclinical Pharmacokinetic and Ocular Safety Studies in Pigmented Animal Models

Employ Garomefrine hydrochloride in ADME and toxicology studies requiring careful assessment of melanin-mediated tissue retention. The documented melanin binding profile (10-fold higher Kb than norephedrine [3]) and prolonged ocular half-life in pigmented rats (t1/2,β = 66.8 h [4]) make it essential to use pigmented animal strains to obtain clinically translatable ocular distribution data. Its high renal excretion of unchanged drug (76% IV, 62% oral [5]) also simplifies pharmacokinetic analysis.

Formulation Development and Solid-State Characterization Reference Standard

Use Garomefrine hydrochloride as a model compound for studying phase transformations during pharmaceutical processing. The well-characterized anhydrate, monohydrate, and amorphous phases [6] provide a robust platform for investigating the impact of manufacturing processes (wet vs. dry granulation) on chemical stability and bioavailability. Its high aqueous solubility and non-hygroscopic nature make it suitable for developing immediate-release and extended-release formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Garomefrine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.